2-(3-Ethylpentyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
2-(3-ethylpentyl)piperidine |
InChI |
InChI=1S/C12H25N/c1-3-11(4-2)8-9-12-7-5-6-10-13-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
OAFPXEUWGXMQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCC1CCCCN1 |
Origin of Product |
United States |
Structural Classification and Research Context of Piperidine Analogues
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in a vast array of natural products and synthetic molecules. mdpi.comresearchgate.net Its derivatives are integral to the pharmaceutical industry, appearing in numerous classes of drugs. researchgate.netnih.gov The development of efficient and economical methods for synthesizing substituted piperidines is a significant objective in modern organic chemistry. nih.gov
2-(3-Ethylpentyl)piperidine falls under the classification of a 2-alkyl piperidine. This designation indicates that an alkyl group, in this case, a 3-ethylpentyl group, is attached to the carbon atom at the second position of the piperidine ring. The structural characteristics of this compound are detailed in the table below.
| Property | Value |
| Chemical Formula | C12H25N |
| IUPAC Name | This compound |
| Molecular Weight | 183.34 g/mol |
| Structure | A piperidine ring substituted at the 2-position with a 3-ethylpentyl group. |
The research context for piperidine analogues like this compound is extensive. These compounds are recognized for their conformational flexibility, a feature that contributes to their therapeutic potential. pjps.pk The properties and potential applications of piperidine derivatives are heavily influenced by the nature and orientation of their side chains. dut.ac.za Researchers are continually exploring new synthetic routes to create diverse piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines, to evaluate their biological potential. mdpi.comnih.gov
Academic Significance of 2 Substituted Piperidine Scaffolds
De Novo Synthetic Approaches to Substituted Piperidines
Intramolecular Cyclization Routes
Intramolecular cyclization reactions are among the most powerful methods for the synthesis of substituted piperidines. mdpi.comnih.gov By tethering the reacting functionalities within a single molecule, these strategies often proceed with enhanced efficiency and can be designed to exert a high degree of stereocontrol over the newly formed chiral centers. A number of intramolecular strategies are hypothetically applicable to the synthesis of 2-(3-Ethylpentyl)piperidine.
The intramolecular Mannich reaction is a cornerstone in the synthesis of nitrogen-containing heterocycles. researchgate.netnih.gov In a hypothetical route to this compound, an amino aldehyde precursor could be envisioned to undergo an acid-catalyzed cyclization. The key to stereoselectivity in such a transformation often lies in the use of chiral auxiliaries or catalysts to control the formation of the C2- and C6-stereocenters. nih.gov For instance, the condensation of an appropriate δ-amino aldehyde can form an iminium ion intermediate, which is then attacked by an enol or enolate equivalent tethered to the nitrogen atom, leading to the piperidine ring. mdpi.com A general representation of this approach is the cyclization of an iminium ion generated from a suitably substituted amino-aldehyde.
A three-component vinylogous Mannich-type reaction could also be adapted. This involves the reaction of a 1,3-bis-trimethylsilylenol ether with an aldehyde and an amine, which can lead to a cyclized dihydropyridinone intermediate. rsc.org This intermediate can then be reduced and further modified to yield the target this compound.
Table 1: Hypothetical Catalysts and Conditions for Intramolecular Mannich Cyclization
| Catalyst/Promoter | Solvent | Temperature (°C) | Expected Diastereoselectivity (cis:trans) | Potential Yield (%) |
|---|---|---|---|---|
| p-TsOH | Toluene | Reflux | 50:50 | 65-75 |
| Chiral Thiourea | Dichloromethane | -20 | >90:10 | 70-85 |
| Proline | DMSO | Room Temp | 85:15 | 60-70 |
The intramolecular aza-Michael reaction, or 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl or nitrile, is a highly effective method for piperidine synthesis. nih.govnih.gov To synthesize this compound via this route, a precursor containing a suitably positioned amine and an α,β-unsaturated ester, ketone, or nitrile could be employed. The cyclization can be promoted by either base or, for enantioselective transformations, an organocatalyst. rsc.org For example, a δ-amino α,β-unsaturated ester could be cyclized using a mild base to afford a 2-substituted piperidine-3-carboxylate, which could then be decarboxylated to yield the target compound. The stereochemical outcome of the cyclization is often influenced by the geometry of the double bond and the reaction conditions. organic-chemistry.org
The use of sulfamate (B1201201) tethers in aza-Michael reactions has also been shown to be effective, providing high levels of diastereoselectivity. nih.gov
Table 2: Potential Precursors and Catalysts for Intramolecular Aza-Michael Addition
| Precursor Type | Catalyst | Solvent | Expected Diastereoselectivity | Potential Yield (%) |
|---|---|---|---|---|
| δ-Amino-α,β-unsaturated ester | DBU | THF | Moderate to High | 75-90 |
| δ-Amino-α,β-unsaturated ketone | Quinoline-based organocatalyst | Chloroform | High (enantioselective) | 70-85 |
| δ-Amino-α,β-unsaturated nitrile | t-BuOK | t-Butanol | Moderate | 65-80 |
Radical cyclizations offer a powerful alternative for the formation of C-C or C-N bonds under mild conditions, tolerating a wide variety of functional groups. mdpi.com A hypothetical synthesis of this compound could involve the 6-endo-trig cyclization of an N-centered radical onto a tethered alkene. acs.org Alternatively, a carbon-centered radical could be generated adjacent to the nitrogen, which then cyclizes onto a pendant acceptor. These reactions are typically initiated by radical initiators such as AIBN with a tin hydride, or through modern photoredox catalysis. nih.gov The diastereoselectivity of these cyclizations can often be controlled by the conformation of the acyclic precursor in the transition state. For instance, the cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate can lead to 2,4-disubstituted piperidines with good diastereoselectivity. acs.org
Table 3: Illustrative Radical Cyclization Conditions
| Radical Precursor | Initiator/Catalyst | Trapping Agent | Expected Diastereoselectivity | Potential Yield (%) |
|---|---|---|---|---|
| N-allyl-bromoacetamide derivative | Bu3SnH, AIBN | - | trans-selective | 60-75 |
| Aryl halide with pendant olefin | Organic Photoredox Catalyst | H-atom donor | High | 70-85 |
| 1,6-enyne | Triethylborane | - | cis-selective | 65-80 |
Photochemical [2+2] cycloadditions provide a unique entry into bicyclic systems that can be subsequently elaborated to form substituted piperidines. researchgate.net In a potential application for the synthesis of this compound, an N-alkenyl derivative could undergo an intramolecular [2+2] photocycloaddition to form a bicyclic piperidinone. This strained bicyclic intermediate can then be reductively cleaved to furnish a piperidine ring with a specific substitution pattern. The regiochemistry and stereochemistry of the cycloaddition are governed by photochemical principles and the nature of the sensitizer (B1316253) used. This method is particularly useful for creating complex, fused ring systems that can be simplified to the desired piperidine.
Table 4: Representative Photochemical [2+2] Cycloaddition Parameters
| Substrate Type | Photosensitizer | Wavelength (nm) | Intermediate | Potential Yield (%) |
|---|---|---|---|---|
| N-allyl cinnamamide (B152044) derivative | Acetone | >290 | Bicyclic piperidinone | 60-70 |
| Diene tethered to a maleimide | Thioxanthone | 350 | Fused cyclobutane | 70-80 |
| Alkenylboronate and allylic alcohol | Xanthone | 365 | Cyclobutylboronate | 65-75 |
Hydrogen borrowing catalysis, also known as hydrogen autotransfer, is an atom-economical and environmentally benign strategy for the formation of C-N bonds. csic.es This methodology typically involves the temporary oxidation of an alcohol to an aldehyde by a metal catalyst, which then reacts with an amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine in a subsequent step. sci-hub.se For the synthesis of this compound, a 1,5-diol could be reacted with ammonia (B1221849) or a primary amine in the presence of a suitable transition metal catalyst, such as one based on iridium or ruthenium. whiterose.ac.ukbohrium.com This approach allows for the direct construction of the piperidine ring from readily available starting materials. The stereoselectivity can be influenced by the use of chiral ligands on the metal catalyst. sci-hub.se
Table 5: Catalytic Systems for Hydrogen Borrowing Annulation
| Catalyst System | Amine Source | Solvent | Temperature (°C) | Potential Yield (%) |
|---|---|---|---|---|
| [IrCp*Cl2]2 / NaHCO3 | Benzylamine | Toluene | 110 | 70-90 |
| [Ru(p-cymene)Cl2]2 / DPEphos | Ammonia | Toluene | 120 | 65-85 |
| Iridium(III) catalyst | Enantiopure α-methylbenzylamine | Dioxane | 100 | 75-85 (diastereoselective) |
Metal-Catalyzed Ring-Forming Reactions
The construction of the piperidine ring via metal-catalyzed cyclization reactions offers a powerful and efficient approach to this important heterocyclic system. Various transition metals have been employed to catalyze the formation of piperidines from acyclic precursors, often with high levels of control over regio- and stereochemistry.
Nickel catalysis has emerged as a versatile tool for the synthesis of piperidine derivatives. One notable strategy involves the nickel-catalyzed [4+2] cycloaddition of 3-azetidinone with alkynes, providing a direct and efficient route to substituted piperidines. nih.gov This method demonstrates broad substrate scope and delivers the desired products in excellent yields with high regioselectivity. nih.gov Furthermore, enantiopure azetidinones can be used to achieve complete retention of stereochemistry in the final piperidine product. nih.gov
Another significant nickel-catalyzed approach is the intramolecular reductive cyclization of N-alkynones. This method allows for the synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohol silyl (B83357) ethers. researchgate.net The development of specialized ligands, such as DI-BIDIME, has been crucial in achieving high efficiency and enantioselectivity in these transformations. researchgate.net Additionally, nickel catalysis has been successfully applied to the aminofluoroalkylative cyclization of unactivated alkenes with iododifluoromethyl ketones, yielding a variety of difluoroalkylated nitrogen-containing heterocycles, including piperidines. bohrium.com
| Nickel-Catalyzed Reaction | Description | Key Features |
| [4+2] Cycloaddition | Cycloaddition of 3-azetidinone and alkynes. nih.gov | High yields, excellent regioselectivity, retention of stereochemistry. nih.gov |
| Reductive Cyclization | Intramolecular cyclization of N-alkynones. researchgate.net | Forms chiral tertiary alcohol silyl ethers, high enantioselectivity with specific ligands. researchgate.net |
| Aminofluoroalkylation | Cyclization of unactivated alkenes with iododifluoromethyl ketones. bohrium.com | Access to difluoroalkylated piperidines, broad substrate scope. bohrium.com |
Palladium catalysis offers a powerful method for the enantioselective synthesis of chiral piperidines through the asymmetric 6-endo aminoacetoxylation of unactivated alkenes. organic-chemistry.orgnih.gov This reaction yields chiral β-acetoxylated piperidines with excellent chemoselectivity, regioselectivity, and enantioselectivity under very mild reaction conditions. nih.govsioc.ac.cn A key factor in the success of this transformation is the use of specifically designed pyridine-oxazoline (Pyox) ligands. organic-chemistry.orgnih.gov Introducing a sterically bulky group at the C-6 position of the Pyox ligand has been shown to be crucial for enhancing the reactivity of the aminoacetoxylation process. nih.govresearchgate.net
This methodology has been extended to the palladium-catalyzed asymmetric 1,n-remote aminoacetoxylation of cis-alkenes using PhI(OAc)2 as the oxidant. sioc.ac.cnresearchgate.net This provides access to acetoxylated lactams with high enantioselectivities. The sterically hindered Pyox ligands are vital for both the asymmetric aminopalladation step and for facilitating a chain-walking process. sioc.ac.cnresearchgate.net
| Catalyst System | Substrate | Product | Key Features |
| Pd(II) with Pyox ligand | Unactivated alkenes | Chiral β-acetoxylated piperidines | Excellent enantioselectivity, mild conditions, 6-endo cyclization. organic-chemistry.orgnih.gov |
| Pd(II) with hindered Pyox ligand | cis-Alkenes | Acetoxylated lactams | High enantioselectivity, remote functionalization via chain-walking. sioc.ac.cnresearchgate.net |
Ruthenium complexes have proven to be effective catalysts for the synthesis of piperidine derivatives via double reductive aminations. doi.org For instance, the [RuCl2(p-cymene)]2 complex, in the presence of a hydrosilane reductant like PhSiH3, can catalyze the highly selective double reductive amination of aldehydes with anilines to afford tertiary amines. doi.org This methodology has been successfully applied to the synthesis of piperidine derivatives through a double reductive amination followed by cyclization, starting from glutaric dialdehyde (B1249045) and various anilines. doi.org These reactions proceed under neat conditions and demonstrate good tolerance for a range of functional groups, including halides, esters, ketones, and heterocycles. doi.org
A proposed mechanism involves the initial formation of an enamine from the aldehyde and aniline, which is then hydrosilylated and reduced by the ruthenium catalyst. A second reductive amination and subsequent cyclization then furnishes the piperidine ring.
| Ruthenium Catalyst | Reactants | Product Type | Key Findings |
| [RuCl2(p-cymene)]2 | Glutaric dialdehyde, Anilines | Piperidine derivatives | Highly selective double reductive amination/cyclization, good functional group tolerance. doi.org |
| Arene ruthenium(II) complex with phosphine (B1218219) sulfonate ligand | Allylic alcohols, Amines | Saturated amines (including piperidines) | Formal reductive amination where the allylic alcohol can serve as a hydrogen source. acs.org |
A dual catalytic system employing both cobalt and iridium has been developed for the reductive radical conjugate addition of alkyl electrophiles. organic-chemistry.orgnih.gov This photoredox-mediated reaction allows for the generation of alkyl radicals from alkyl bromides under mild and less toxic conditions. organic-chemistry.orgnih.gov The process involves the activation of the alkyl bromide by the cobalt/iridium catalytic cycle, enabling the subsequent conjugate addition to an appropriate acceptor, which can be a precursor to a piperidine ring. organic-chemistry.org
The reaction conditions are notably tolerant of various functional groups, including benzylic halides and substrates containing free alcohols, silanes, and chlorides. organic-chemistry.orgnih.gov This method represents a modern approach to C-C bond formation in the synthesis of complex molecules.
| Catalytic System | Reactants | Process | Advantages |
| Cobalt/Iridium Photoredox System | Alkyl bromides, Olefinic acceptors | Reductive Radical Conjugate Addition | Mild conditions, high functional group tolerance, less toxic reagents. organic-chemistry.orgorganic-chemistry.orgnih.gov |
The reduction of pyridines represents a direct and atom-economical route to piperidines. Rhodium catalysts are particularly effective for this transformation. rsc.org Commercially available rhodium compounds, such as Rh2O3, can catalyze the hydrogenation of a wide variety of unprotected pyridines under mild conditions, tolerating functional groups like alcohols, amines, and carbonyls. rsc.org
Furthermore, rhodium-catalyzed asymmetric methods have been developed for the synthesis of chiral piperidines. One such approach is a reductive transamination reaction that prepares chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.com This method introduces a chiral primary amine under reducing conditions, which, in the presence of water, undergoes transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring. dicp.ac.cnbohrium.comnih.gov Another strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridines, leading to enantioenriched 3-substituted piperidines after a subsequent reduction step. nih.govsnnu.edu.cn
| Rhodium Catalyst | Starting Material | Reaction Type | Product |
| Rh2O3 | Unprotected Pyridines | Hydrogenation | Substituted piperidines. rsc.org |
| [Cp*RhCl2]2 | Pyridinium salts | Reductive Transamination | Chiral piperidines. dicp.ac.cnbohrium.com |
| Rh(I) complexes | Pyridine (B92270), Arylboronic acids | Asymmetric Reductive Heck | Enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn |
Asymmetric Synthesis of Chiral 2-Substituted Piperidines
The synthesis of enantiomerically pure 2-substituted piperidines is of paramount importance due to the stereospecific interactions of such compounds with biological targets. acs.org A variety of asymmetric strategies have been developed to achieve this goal.
Metal-catalyzed reactions, as detailed in the preceding sections, form a cornerstone of asymmetric piperidine synthesis. For example, palladium-catalyzed asymmetric aminoacetoxylation provides direct access to chiral β-acetoxylated piperidines. organic-chemistry.orgnih.gov Similarly, rhodium-catalyzed reductive transaminations of pyridinium salts furnish highly enantioenriched piperidine products. dicp.ac.cnbohrium.com
Beyond these methods, other powerful asymmetric approaches exist. Organocatalytic methods, such as the intramolecular aza-Michael addition of enone carbamates, can provide catalytic enantioselective access to functionalized 2-substituted piperidines. researchgate.net Biocatalytic approaches, utilizing enzymes like transaminases, have also emerged for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high yields and excellent enantiomeric excesses. researcher.life Another established strategy is the use of chiral auxiliaries, such as the SAMP/RAMP-hydrazone methodology, which allows for α-alkylation and subsequent cyclization under reductive amination conditions to yield 2-substituted piperidin-3-ols with excellent diastereomeric and enantiomeric excesses. researchgate.net
These diverse methodologies provide a robust toolkit for the synthesis of chiral 2-substituted piperidines, enabling the precise construction of stereochemically complex molecules for various applications.
Chiral Pool-Based Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of 2-substituted piperidines, amino acids like L-pipecolinic acid serve as excellent precursors, possessing the core piperidine ring with a pre-defined stereocenter. researchgate.net This strategy leverages the inherent chirality of the starting material to construct complex targets.
Researchers have developed total and formal synthetic routes to various 2-substituted piperidine alkaloids starting from L-proline and L-pipecolinic acids. researchgate.net Another approach involves using other chiral amino acids with known stereochemistry. For instance, a methodology has been reported for synthesizing 2-substituted carboxypiperidines from N-Cbz protected amino acids, where the piperidine ring is formed via alkylation with a dihaloalkane. researchgate.netnih.gov This method provides a versatile route to chiral piperidine-4-carboxylic acids which can be further elaborated. researchgate.net The "memory of chirality" concept is another powerful tool within this category, where the chirality of a starting material is temporarily transferred and then restored, enabling the synthesis of highly enantioenriched products. nih.gov
Chiral Auxiliary-Guided Syntheses
Chiral auxiliary-guided synthesis is a powerful strategy where a temporary chiral moiety is attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
A prominent example is the use of carbohydrate-based auxiliaries. O-pivaloylated D-arabinopyranosylamine and β-D-galactosylamine have been successfully employed as chiral auxiliaries to achieve the enantioselective synthesis of various piperidine alkaloids. researchgate.net These auxiliaries control the stereochemical outcome of reactions through a combination of steric, stereoelectronic, and complexing effects, allowing for diastereofacial differentiation during nucleophilic additions or other transformations. researchgate.net For example, a domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from an arabinosyl auxiliary can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can be further modified. researchgate.net
Another widely used class of auxiliaries is chiral sulfinamides, particularly enantiopure tert-butanesulfinamide. researchgate.net This auxiliary has become a gold standard for the stereoselective synthesis of amines and their derivatives. The strategy involves the condensation of the sulfinamide with an appropriate aldehyde to form a sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. For the synthesis of this compound, this would involve the addition of a (3-ethylpentyl)metal reagent to a sulfinylimine derived from a suitable 5-carbon aldehyde precursor, followed by cyclization and removal of the auxiliary.
External Asymmetric Catalysis
External asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. nih.gov
A highly effective method for producing chiral 2-alkylpiperidines is the asymmetric hydrogenation of 2-alkylpyridines. nih.gov Iridium-based catalysts, particularly with chiral ligands like MeO-BoQPhos, have shown high efficacy, achieving excellent enantiomeric ratios (up to 93:7 e.r.) for a range of 2-alkylpyridines. nih.gov The resulting enantioenriched piperidines can be readily converted into biologically active molecules. nih.gov
Rhodium-catalyzed reactions have also been extensively developed. Site-selective C-H functionalization of N-protected piperidines can be controlled by chiral dirhodium catalysts to introduce substituents at the C2 position with good diastereo- and enantioselectivity. acs.orgd-nb.info The choice of both the catalyst and the nitrogen-protecting group (e.g., Boc, Bs) is crucial for controlling the site selectivity (C2 vs. C4) and stereoselectivity of the C-H insertion. d-nb.infonih.gov
Organocatalysis offers a metal-free alternative. For example, L-proline can catalyze the asymmetric synthesis of piperidine alkaloids like pelletierine (B1199966) in high enantiomeric excess (up to 97% ee) through a biomimetic approach. nih.gov Another organocatalytic method involves the intramolecular aza-Michael addition of enone carbamates, which provides catalytic enantioselective access to functionalized 2-substituted piperidines. researchgate.net
Advanced Functionalization and Derivatization of the Piperidine Core
Once the piperidine scaffold is constructed, further modifications can be introduced to synthesize diverse derivatives. These functionalizations can occur at the nitrogen atom, or on the carbon framework of the ring.
Selective N-Functionalization (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the piperidine ring is a common site for functionalization. Standard synthetic protocols for N-alkylation and N-acylation are readily applicable. However, in the context of more complex transformations like C-H functionalization, the nature of the N-substituent is critical. N-protecting groups such as tert-butyloxycarbonyl (Boc) or brosyl (Bs) are often used not only to modulate the reactivity of the nitrogen but also to direct site-selectivity in catalyzed reactions. d-nb.infonih.gov For instance, the C-H functionalization of N-Boc-piperidine with the catalyst Rh2(R-TCPTAD)4 favors the C2 position, while different catalysts and protecting groups can direct functionalization to other positions. d-nb.infonih.gov The selective cleavage of C-N bonds in N-arylpiperidines has also been demonstrated, providing a pathway to acyclic functionalized products. acs.org
Stereoselective Introduction of the 2-(3-Ethylpentyl) Side Chain
The direct and stereoselective introduction of the 2-(3-ethylpentyl) side chain is a key step in any non-chiral pool-based synthesis. One common strategy involves the nucleophilic addition of an organometallic reagent to a cyclic imine or a related electrophile. The addition of Grignard reagents to pyridine-N-oxides, for example, can produce C2-alkylated tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org To synthesize the target compound, (3-ethylpentyl)magnesium bromide would be the required Grignard reagent.
A powerful and stereocontrolled method involves the addition of organometallic reagents to chiral nitrones derived from carbohydrates. For example, the addition of octylmagnesium bromide to a C-erythrosyl N-alkylated nitrone has been shown to proceed with excellent stereoselectivity (>98%) to yield the corresponding 2-octyl-substituted hydroxylamine, a precursor to the piperidine. acs.org This methodology could be directly adapted for the introduction of the 3-ethylpentyl group.
The table below summarizes results for a related stereoselective alkylation, demonstrating the high degree of control achievable.
| Entry | Ketone | Allylic Ester | Base | Yield (%) | d.r. (E/Z) |
| 1 | 10a | (S)-7a | LHMDS | 71 | >20:1 |
| 2 | 10a | (S)-7a | LHMDS | 82 | >20:1 |
| 3 | 11a | (S)-7a | LHMDS | 80 | >20:1 |
| 4 | 12a | (S)-7a | LHMDS | 75 | >20:1 |
| 5 | 10a | (R)-7a | LHMDS | 65 | 10:1 |
| 6 | 11a | (R)-7a | LHMDS | 69 | >20:1 |
| Data adapted from a study on stereoselective allylic alkylations of amino ketones, which can be precursors for highly functionalized piperidines. d-nb.info This demonstrates the principle of achieving high diastereoselectivity (d.r.) in side-chain introduction. |
Cross-Coupling Processes Utilizing Piperidine Scaffolds
Modern synthetic chemistry heavily relies on cross-coupling reactions, typically catalyzed by palladium, to form carbon-carbon and carbon-heteroatom bonds. acs.org These methods are invaluable for the derivatization of heterocyclic scaffolds, including piperidine. usm.edu
Starting from a suitably functionalized piperidine, such as a halopiperidine, a variety of groups can be introduced. Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings are powerful tools for this purpose. mdpi.comibmmpeptide.com For instance, a 3-bromo-2-aminopyridine scaffold can undergo selective Buchwald-Hartwig coupling with piperidine. nih.gov While this example involves functionalizing a pyridine that could later be reduced, direct cross-coupling on the piperidine ring itself is also a well-established strategy for creating complex derivatives. These reactions allow for the late-stage functionalization of the piperidine core, enabling the rapid generation of diverse chemical libraries from a common intermediate. usm.edu
Protecting Group Strategies in Complex Piperidine Syntheses
In the multistep synthesis of complex molecules containing the piperidine scaffold, such as this compound and its derivatives, protecting groups are indispensable tools. wikipedia.org They serve to temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions and enabling chemists to achieve high chemoselectivity. wikipedia.orgnumberanalytics.com The selection of a protecting group is governed by its stability under a specific set of reaction conditions and the ease with which it can be selectively removed without affecting other parts of the molecule. numberanalytics.com This strategy, known as orthogonal protection, is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and natural products. wikipedia.org For piperidine-containing structures, the most common functional groups requiring protection are the secondary amine of the piperidine ring itself and any reactive moieties on its substituents, such as carboxyl or hydroxyl groups.
Amine Protecting Groups (e.g., Fmoc)
The secondary amine within the piperidine ring is a nucleophilic and basic center, often requiring protection to prevent it from interfering with reactions at other sites of the molecule. A variety of amine protecting groups are available, with carbamates being among the most widely used. masterorganicchemistry.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a prominent example, valued for its unique cleavage conditions. wikipedia.orgcreative-peptides.com
Introduced by Carpino in 1972, the Fmoc group is a base-labile protecting group. total-synthesis.com It is introduced by reacting the amine with a reagent like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The key advantage of the Fmoc group is its stability to acidic conditions and hydrogenolysis, which makes it orthogonal to other common protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comtotal-synthesis.com
The removal of the Fmoc group is its most defining characteristic and highlights its connection to piperidine chemistry. Deprotection is achieved through a base-mediated β-elimination mechanism. mdpi.com A mild base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorene (B118485) ring. masterorganicchemistry.comwikipedia.orgyoutube.com This triggers the elimination of dibenzofulvene and the release of the free amine. mdpi.com The piperidine not only acts as the base but also serves to trap the reactive dibenzofulvene byproduct, preventing it from participating in side reactions with the deprotected amine. wikipedia.org While piperidine is the most common reagent, other bases like piperazine (B1678402) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed. wikipedia.orgmdpi.com
The Fmoc group's utility is most famously demonstrated in solid-phase peptide synthesis (SPPS), where piperidine is used iteratively to deprotect the N-terminal amine of a growing peptide chain. wikipedia.orgiris-biotech.de This strategy allows for the sequential addition of amino acids to build complex peptides. iris-biotech.de
Table 1: Characteristics of the Fmoc Amine Protecting Group
| Feature | Description | Relevant Citations |
| Chemical Name | 9-Fluorenylmethyloxycarbonyl | wikipedia.orgcreative-peptides.com |
| Introduction | Reacts with amines using Fmoc-Cl or Fmoc-OSu. | wikipedia.org |
| Stability | Stable to acids (e.g., TFA) and catalytic hydrogenation. | creative-peptides.comtotal-synthesis.com |
| Cleavage Condition | Base-labile; removed by β-elimination mechanism. | masterorganicchemistry.commdpi.com |
| Deprotection Reagent | Typically a 20% solution of piperidine in DMF. | wikipedia.orgsigmaaldrich.com |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu) and hydrogenolysis-labile groups (e.g., Cbz). | wikipedia.orgtotal-synthesis.com |
| Primary Application | Widely used in solid-phase peptide synthesis (SPPS) for temporary Nα-amino protection. | wikipedia.orgiris-biotech.de |
Ester Protecting Groups (e.g., 3-Ethylpentyl (Epe) Esters in Peptide Synthesis)
While the substituent "3-Ethylpentyl" defines the primary structure of this compound, the same structural motif appears in a different role in other complex syntheses: as a protecting group. Specifically, the 3-ethylpentyl (Epe) group has been developed as a sterically hindered ester for the side-chain protection of amino acids like aspartic acid in peptide synthesis. acs.orgnih.gov
In Fmoc-based peptide synthesis, a major side reaction is the formation of aspartimide. nih.goviris-biotech.de This occurs when the peptide sequence contains an aspartic acid residue, whose side-chain carboxyl group is typically protected as an ester. nih.gov During the piperidine-mediated Fmoc deprotection step, the basic conditions can induce the peptide backbone nitrogen to attack the side-chain ester, forming a cyclic aspartimide intermediate. acs.orgiris-biotech.de This intermediate can lead to several unwanted by-products, including racemization at the α-carbon and the formation of β-peptides. acs.orgnih.gov
To mitigate this problem, researchers have explored the use of increasingly bulky ester protecting groups for the aspartic acid side chain. The rationale is that increased steric hindrance around the ester's carbonyl carbon will impede the intramolecular cyclization required for aspartimide formation. acs.org The 3-ethylpentyl (Epe) ester was developed for this purpose and has shown to provide excellent protection against this side reaction compared to less bulky esters like the tert-butyl (tBu) ester. acs.orgnih.gov The increased steric bulk of the Epe group effectively shields the carbonyl carbon from nucleophilic attack by the backbone nitrogen. acs.org
The Epe protecting group is typically removed at the end of the synthesis, often under basic conditions using a sodium borate (B1201080) buffer at elevated temperatures or during the final acid-mediated cleavage from the resin, although its removal can be slower than for other groups. acs.org
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc SPPS
| Protecting Group | Structure | Relative Steric Hindrance | Efficacy Against Aspartimide Formation | Relevant Citations |
| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate | Standard, but susceptible in sensitive sequences. | nih.goviris-biotech.de |
| 3-Ethylpentyl (Epe) | -C(CH₂CH₃)₂CH₂CH₃ | High | Significantly reduces aspartimide formation. | acs.orgnih.gov |
| 1,1-Diisopropyl-ethyl (Die) | -C(CH(CH₃)₂)₂CH₃ | Very High | Offers strong protection against aspartimide formation. | nih.gov |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 3 Ethylpentyl Piperidine
Investigations into the Nucleophilic Properties of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the piperidine ring of 2-(3-Ethylpentyl)piperidine is the primary center of basicity and nucleophilicity. The lone pair of electrons on the nitrogen is readily available for donation to electrophiles. Piperidine itself is a strong secondary amine base, and its derivatives are known to be good nucleophiles in various reactions. nih.govarkat-usa.org
The nucleophilicity of the piperidine nitrogen is influenced by several factors. As a cyclic secondary amine, it is generally more nucleophilic than its acyclic counterpart, diethylamine. nih.gov This is often attributed to the constrained conformation of the ring, which reduces steric hindrance around the nitrogen atom. However, the presence of the bulky 3-ethylpentyl group at the C2 position introduces steric hindrance, which can modulate its nucleophilic character compared to unsubstituted piperidine.
The nucleophilicity of amines generally correlates with their basicity. acs.org Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. acs.org The alkyl side chain in this compound is electron-donating, thus enhancing the electron density on the nitrogen and contributing to its strong nucleophilic nature.
In nucleophilic substitution reactions, such as with alkyl halides, the piperidine nitrogen acts as the nucleophile, leading to the formation of a quaternary ammonium (B1175870) salt. gcwgandhinagar.com The rate of these reactions is dependent on the steric bulk of both the electrophile and the piperidine derivative.
Interactive Table: Comparison of Nucleophilicity of Selected Amines
| Amine | Nucleophilicity Parameter (n) in H₂O | Relative Nucleophilicity |
| Ammonia (B1221849) | 9.5 | 1 |
| Ethylamine | 12.9 | ~2512 |
| Diethylamine | 14.7 | ~15849 |
| Piperidine | 18.1 | ~398107 |
| Morpholine | 15.6 | ~39811 |
Data sourced from general organic chemistry principles. acs.org The nucleophilicity parameter 'n' is a quantitative measure of nucleophilic reactivity.
Mechanistic Studies of Transformations Involving the Piperidine Ring
The piperidine ring, while generally stable, can undergo several transformations, including ring-opening and oxidative reactions.
Oxidative Pathways of the Piperidine Moiety (e.g., N-oxidation, hydroxylation)
The piperidine moiety is susceptible to oxidation at both the nitrogen and carbon atoms. These reactions are particularly relevant in the context of drug metabolism but are also fundamental chemical transformations.
N-oxidation of the piperidine nitrogen is a common metabolic pathway for tertiary amines and can also be achieved with various oxidizing agents in the laboratory. mdpi.comgoogle.com For a secondary amine like this compound, oxidation can lead to the formation of a hydroxylamine, which can be further oxidized to a nitrone. mdpi.com The use of oxidizing agents such as hydrogen peroxide or peroxy acids can facilitate N-oxidation. google.com
Hydroxylation of the piperidine ring can occur at various carbon positions. The C-H bonds adjacent to the nitrogen (α-positions) are electronically activated, but the C2 position is also sterically hindered by the 3-ethylpentyl group. researchgate.net C-H functionalization at the C3 and C4 positions is also possible, often requiring specific catalysts to overcome the electronic preference for the C2 position. nih.govresearchgate.netd-nb.info The metabolism of piperidine-containing drugs often involves hydroxylation at various ring positions, catalyzed by cytochrome P450 enzymes. researchgate.net
Interactive Table: Potential Oxidative Products of the Piperidine Moiety
| Reactant | Oxidizing Agent/Condition | Potential Product(s) |
| This compound | Hydrogen Peroxide (H₂O₂) | This compound-1-ol (Hydroxylamine) |
| This compound | Cytochrome P450 enzymes | Hydroxylated piperidine ring derivatives (e.g., at C3, C4, C5, C6) |
| This compound | Photosensitizer/Light | Ring-opened aminoaldehyde |
Reactivity of the 3-Ethylpentyl Side Chain
The 3-ethylpentyl side chain is a saturated aliphatic group and its reactivity is primarily characterized by C-H bond functionalization.
Aliphatic Functionalization and Modifications
The C-H bonds of the 3-ethylpentyl side chain can undergo functionalization through various methods, including free-radical reactions and transition-metal-catalyzed C-H activation. Free-radical halogenation, for example, can introduce a halogen atom onto the alkyl chain, which can then be used as a handle for further synthetic modifications. The selectivity of this reaction is influenced by the stability of the resulting radical intermediates (tertiary > secondary > primary).
The Minisci reaction, a radical substitution on an electron-deficient aromatic ring, can be adapted for the functionalization of alkyl chains. wikipedia.org While not directly applicable to the alkyl chain itself, it demonstrates the utility of radical intermediates in C-C bond formation.
Study of Terminal Hydroxylation Processes
Hydroxylation of alkyl chains is a key reaction in both synthetic chemistry and biochemistry. In the context of drug metabolism, cytochrome P450 enzymes are known to hydroxylate alkyl side chains, often with a preference for the terminal (ω) and sub-terminal (ω-1) positions. nih.gov This process involves the generation of a high-valent iron-oxo species that abstracts a hydrogen atom from the alkyl chain, followed by oxygen rebound. nih.gov
In synthetic chemistry, selective hydroxylation of terminal C-H bonds in long alkyl chains can be achieved using specific catalysts. For example, some iron-based catalysts have shown the ability to selectively oxidize terminal methyl groups. nih.gov Fungal peroxygenases are another class of enzymes that can catalyze the H₂O₂-dependent hydroxylation of linear and branched alkanes with high regioselectivity. nih.gov
The 3-ethylpentyl side chain of this compound has several methyl and methylene (B1212753) groups that could potentially be hydroxylated. The regioselectivity of this process would depend on the specific catalyst or enzyme used, with steric and electronic factors playing a crucial role.
Stereochemical Characterization and Conformational Analysis of 2 3 Ethylpentyl Piperidine
Assessment of Diastereomeric and Enantiomeric Purity in Synthetic Products
The synthesis of 2-(3-Ethylpentyl)piperidine, which possesses two stereocenters—one at the C2 position of the piperidine (B6355638) ring and another at the C3 position of the ethylpentyl side chain—can result in a mixture of four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The (2R, 3'R) and (2S, 3'S) pair are enantiomers, as are the (2R, 3'S) and (2S, 3'R) pair. The relationship between any other pairing is diastereomeric. mdpi.com
The determination of the diastereomeric and enantiomeric purity of a synthetic sample of this compound is crucial for understanding its chemical and biological properties. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. Diastereomers have distinct physical properties and, therefore, exhibit different chemical shifts in their NMR spectra. longdom.org For this compound, the signals of the protons and carbons adjacent to the chiral centers would be expected to show distinct resonances for each diastereomer. Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in the assignment of relative stereochemistry by providing through-bond and through-space correlation data. longdom.org
To determine the enantiomeric excess (ee), chiral resolving agents or chiral solvating agents can be used in conjunction with NMR. thieme-connect.de These agents interact with the enantiomers to form diastereomeric complexes, which can then be distinguished by NMR.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) are the most common and reliable methods for separating and quantifying enantiomers. mdpi.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and the determination of the enantiomeric ratio. mdpi.com
Table 1: Illustrative Analytical Data for Stereoisomer Assessment of this compound
| Analytical Method | Parameter | Illustrative Value/Observation |
| ¹H NMR | Chemical Shift Difference (δ) for C2-H | Diastereomer A: 3.1 ppm; Diastereomer B: 3.3 ppm |
| Chiral HPLC | Retention Time (tR) | Enantiomer 1: 10.5 min; Enantiomer 2: 12.1 min |
| Enantiomeric Excess (ee) | 95% |
Note: The values presented in this table are illustrative and intended to exemplify the expected analytical distinctions between stereoisomers.
Conformational Dynamics and Preferred Orientations of the Piperidine Ring
The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. asianpubs.orgiscnagpur.ac.in The presence of a substituent at the C2 position, such as the 3-ethylpentyl group, significantly influences the conformational equilibrium of the ring.
The piperidine ring is conformationally mobile and can interconvert between two chair conformations, as well as boat and twist-boat conformations. The chair conformation is the most stable due to the staggered arrangement of all substituents, which minimizes torsional strain. libretexts.org The boat conformation is less stable due to eclipsing interactions and steric repulsion between the "flagpole" hydrogens. The energy barrier for the chair-to-boat interconversion in piperidine itself is approximately 10-11 kcal/mol. This barrier is influenced by the nature and size of the substituents on the ring.
The 2-(3-Ethylpentyl) substituent can occupy either an axial or an equatorial position on the piperidine ring. Due to its significant steric bulk, the 3-ethylpentyl group will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions. iscnagpur.ac.in These unfavorable steric interactions would significantly destabilize the conformer with an axial 2-(3-Ethylpentyl) group.
The electronic influence of the alkyl substituent is relatively minor compared to its steric effect. The primary driving force for the conformational preference is the minimization of steric strain.
Table 2: Estimated Energy Differences for Conformers of this compound
| Conformer | Substituent Position | Relative Energy (Illustrative) | Predominant Conformation |
| Chair | Equatorial | 0 kcal/mol | Yes |
| Chair | Axial | > 5 kcal/mol | No |
| Boat | - | High | No |
Note: The energy values are estimations based on general principles of conformational analysis and are not derived from direct experimental measurement for this specific compound.
Stereoselective Outcomes in Ring Formation and Subsequent Derivatizations
The synthesis of a specific stereoisomer of this compound requires stereoselective methods. Various strategies have been developed for the stereocontrolled synthesis of substituted piperidines. nih.govwhiterose.ac.ukdtic.mil These methods often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. For instance, the asymmetric reduction of a cyclic imine precursor or a diastereoselective conjugate addition to a chiral enamine could be employed to establish the desired stereochemistry at the C2 position. nih.gov
The stereochemistry of the existing chiral center at C2 will direct the stereochemical outcome of subsequent reactions on the piperidine ring. For example, the approach of a reagent to the nitrogen atom or other positions on the ring can be sterically hindered by the bulky 2-(3-Ethylpentyl) group, leading to a diastereoselective functionalization. This principle of substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.
Advanced Spectroscopic and Chromatographic Methodologies for Research on 2 3 Ethylpentyl Piperidine
High-Resolution Chromatographic Separations
Chromatographic techniques are fundamental for separating 2-(3-Ethylpentyl)piperidine from complex matrices, quantifying its presence, and assessing its purity. The choice between liquid and gas chromatography depends on the analyte's properties and the specific goals of the analysis.
Analytical HPLC is a robust method for the purity assessment and quantification of piperidine (B6355638) derivatives. nih.gov For a non-UV-absorbing compound like this compound, detection can be challenging. However, methods utilizing Charged Aerosol Detection (CAD) or pre-column derivatization can be employed. researchgate.net A reversed-phase HPLC method is typically suitable. researchgate.net
An isocratic reversed-phase HPLC method can be developed for routine analysis. researchgate.net For compounds that exhibit poor retention, an ion-pairing agent such as heptafluorobutyric acid (HFBA) can be added to the mobile phase to enhance interaction with the stationary phase. researchgate.net Alternatively, derivatization with a UV-active agent like 4-toluenesulfonyl chloride allows for sensitive detection using a standard UV detector. nih.govresearchgate.net The method's validation would include assessments of linearity, precision, and specificity to ensure reliable and accurate results. researchgate.net
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase | Acetonitrile / 0.1% Heptafluorobutyric acid in water (v/v) |
| Detection | Charged Aerosol Detector (CAD) researchgate.net |
| Flow Rate | 1.0 mL/min nih.govresearchgate.net |
| Column Temperature | 30-40°C nih.govresearchgate.net |
| Injection Volume | 5-20 µL |
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, derivatization is often performed to improve peak shape and thermal stability. oup.com Acylation of the piperidine nitrogen with reagents like pentafluorobenzoyl chloride can produce derivatives with excellent chromatographic properties. oup.com
The analysis is typically carried out on a capillary column with a nonpolar or medium-polarity stationary phase, such as 5% phenyl-methylpolysiloxane. oup.comunodc.org Combined gas-liquid chromatography/mass spectrometry (GC-MS) is the preferred technique as it provides both retention time data for quantitation and mass spectra for definitive identification. oup.comoup.com
Table 2: Example GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm) with 5% phenyl-methylpolysiloxane phase unodc.org |
| Carrier Gas | Helium oup.com |
| Injector | Split/Splitless, 280°C oup.com |
| Oven Program | Initial temp 100°C, ramp to 290°C |
| Detector | Mass Spectrometer (MS) |
| Derivatizing Agent | Pentafluorobenzoyl chloride oup.com |
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. Its high sensitivity and specificity allow for the analysis of trace amounts in complex biological mixtures. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for metabolite profiling. nih.govrsc.org The piperidine ring is a known site for metabolic transformations, including oxidation, hydroxylation, and N-dealkylation. nih.govmdpi.com In vitro studies using human liver microsomes can be performed to generate metabolites. nih.gov Reactive iminium ion intermediates, which can form from the piperidine ring, may be trapped using nucleophilic agents like potassium cyanide to form stable adducts that can be characterized by LC-MS/MS. nih.govrsc.org
High-resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites, which is critical for their unambiguous identification. nih.govkib.ac.cn Electrospray ionization (ESI) in the positive ion mode is typically used, as the piperidine nitrogen is easily protonated. gassnova.no
Table 3: Predicted Metabolites of this compound and their Mass-to-Charge Ratios (m/z)
| Compound/Metabolite | Metabolic Reaction | Predicted [M+H]⁺ m/z |
|---|---|---|
| This compound (Parent) | - | 198.2216 |
| Hydroxylated Metabolite | Hydroxylation (+O) | 214.2165 |
| Dehydrogenated Metabolite | Dehydrogenation (-2H) | 196.2060 |
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules such as proteins and peptides. researchgate.net Its application to small, volatile molecules like this compound is limited. The compound's low molecular weight falls into the region often obscured by matrix signals, and its volatility is not ideal for the high-vacuum conditions of MALDI-MS. However, MALDI could potentially be used to study non-covalent interactions of this compound with larger host molecules or to analyze derivatized forms of the compound that have a significantly higher mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation and conformational analysis of organic molecules, including this compound. researchgate.netipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.
1D ¹H and ¹³C NMR spectra reveal the number and types of hydrogen and carbon atoms in the molecule. researchgate.net The chemical shifts provide information about the electronic environment of each nucleus. For a comprehensive assignment, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, mapping out the spin systems within the piperidine ring and the ethylpentyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the 3-ethylpentyl substituent to the C-2 position of the piperidine ring. ipb.pt
NMR is also uniquely suited for conformational analysis. The piperidine ring typically adopts a chair conformation. wikipedia.org Due to significant steric hindrance, the large 2-(3-Ethylpentyl) substituent is expected to strongly prefer the equatorial position on the piperidine ring. researchgate.netwikipedia.org Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can confirm the preferred conformation in solution.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Piperidine Ring | ||
| N-H | 1.5 - 2.5 | - |
| C2-H | 2.6 - 2.8 | 58 - 60 |
| C3-H | 1.4 - 1.8 | 30 - 32 |
| C4-H | 1.4 - 1.8 | 24 - 26 |
| C5-H | 1.4 - 1.8 | 26 - 28 |
| C6-H | 2.5 - 3.0 | 46 - 48 |
| Ethylpentyl Chain | ||
| C1'-H₂ | 1.2 - 1.6 | 36 - 38 |
| C2'-H₂ | 1.2 - 1.6 | 29 - 31 |
| C3'-H | 1.3 - 1.7 | 40 - 42 |
| C4'-H₂ (ethyl) | 1.2 - 1.6 | 25 - 27 |
| C5'-H₃ (ethyl) | 0.8 - 1.0 | 10 - 12 |
| C1''-H₂ (on C3') | 1.2 - 1.6 | 25 - 27 |
Computational Chemistry and Molecular Modeling of 2 3 Ethylpentyl Piperidine Systems
Quantum Chemical Investigations
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 2-(3-ethylpentyl)piperidine. scirp.orgnih.gov These calculations provide a detailed picture of the molecule's electronic landscape and reactivity.
Prediction of Electronic Structure, Reactivity Descriptors, and Spectroscopic Parameters
DFT calculations are employed to determine the electronic structure of this compound, yielding crucial parameters that govern its chemical behavior. researchgate.netnih.gov Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and reactivity; a larger gap suggests higher stability. ekb.eg
Global chemical reactivity descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's propensity to accept or donate electrons in a reaction. For instance, the electrophilicity index quantifies the stabilization in energy when the system acquires additional electronic charge. ekb.eg
Furthermore, quantum chemical calculations can predict various spectroscopic parameters. Theoretical vibrational frequencies from FT-IR spectroscopy and chemical shifts for ¹H and ¹³C NMR spectroscopy can be computed and compared with experimental data to confirm the molecular structure. nih.gov UV-Visible spectral analysis can also be performed to understand the electronic transitions within the molecule. nih.gov
Table 1: Predicted Reactivity Descriptors for this compound (Illustrative) Note: These values are illustrative and would be specifically calculated for the compound using DFT methods.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | 2.65 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 0.92 eV | Propensity of the molecule to accept electrons. |
Conformational Energy Landscape Exploration
The conformational flexibility of the piperidine (B6355638) ring and the rotatable bonds in the 3-ethylpentyl substituent give rise to a complex conformational energy landscape for this compound. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net However, the presence of the bulky 2-substituent can lead to different chair conformers (axial vs. equatorial) and potentially boat or twist-boat conformations. researchgate.net
Computational methods can systematically explore this landscape to identify low-energy conformers and the energy barriers between them. rsc.org This analysis is crucial as the biological activity and physical properties of the molecule are often dictated by its preferred conformation. For 2-substituted piperidines, the equatorial conformation of the substituent is generally favored to avoid 1,3-diaxial interactions.
Reaction Pathway and Transition State Analysis
Quantum chemical calculations are instrumental in mapping out potential reaction pathways for the synthesis or degradation of this compound. acs.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. uni-muenchen.de
For instance, in the synthesis of substituted piperidines via intramolecular cyclization, DFT can be used to investigate the mechanism and stereoselectivity of the ring-forming step. umich.edu This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. researchgate.net Such analyses provide insights into the reaction kinetics and can help in optimizing reaction conditions. acs.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a biological environment, such as in aqueous solution. researchgate.netmdpi.com MD simulations track the movements of atoms over time, providing a detailed view of the molecule's conformational flexibility and its interactions with solvent molecules. nih.govnih.gov
By analyzing the trajectory from an MD simulation, one can assess the stability of different conformations, the time scales of conformational changes, and the effect of the solvent on the molecule's structure. Parameters such as the root-mean-square deviation (RMSD) can be monitored to evaluate the stability of the molecule's conformation over the simulation time. mdpi.com The solvent-accessible surface area (SASA) can also be calculated to understand how the molecule is exposed to the solvent. acs.org These simulations are crucial for understanding how the molecule behaves in a physiological context, which is essential for drug design. mdpi.com
Molecular Docking and Protein-Ligand Interaction Modeling for Piperidine-Based Ligands
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. tandfonline.comresearchgate.net For piperidine-based ligands like this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. nih.govmdpi.com
The docking process involves sampling a large number of possible conformations of the ligand within the binding site of a protein and scoring them based on their binding affinity. nih.gov The scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding. scielo.br The results of docking studies can reveal crucial amino acid residues that interact with the ligand, providing a basis for structure-based drug design. nih.govnih.gov
Strategies for Incorporating Receptor Flexibility in Docking
A significant challenge in molecular docking is accounting for the flexibility of the protein receptor upon ligand binding, an effect known as induced fit. duke.edu Treating the receptor as a rigid entity can lead to inaccurate predictions. acs.org Several strategies have been developed to incorporate receptor flexibility:
Soft Docking: The van der Waals radii of the protein atoms are slightly reduced to allow for minor steric clashes, simulating small conformational changes.
Side-Chain Flexibility: The conformations of key amino acid side chains in the binding pocket are allowed to change during the docking process. duke.edu This can be achieved by using a library of pre-calculated side-chain rotamers.
Ensemble Docking: The ligand is docked into an ensemble of different receptor conformations, which can be generated from experimental structures (e.g., from NMR or X-ray crystallography) or from MD simulations. unibo.itnih.gov This approach accounts for larger-scale protein motions.
Induced Fit Docking (IFD): This is a more sophisticated method that combines rigid docking with protein structure refinement. rsc.org After an initial docking, the surrounding protein residues are allowed to relax and optimize their conformations around the ligand, followed by a re-docking of the ligand into the refined binding site.
These strategies enhance the accuracy of docking predictions and are crucial for obtaining a realistic model of the protein-ligand interaction. duke.eduunibo.it
Ligand Conformational Sampling during Binding Event Simulations
In the computational evaluation of this compound's interaction with biological targets, understanding its conformational behavior upon binding is critical. Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing for the exploration of the ligand's conformational space within the dynamic environment of a binding site. researchgate.net These simulations track the movements of atoms over time, providing a detailed picture of how this compound adapts its shape to fit into a receptor pocket.
The process of ligand conformational sampling during binding event simulations for a molecule like this compound involves several key steps. Initially, a starting pose of the ligand in the receptor's active site is generated, often through molecular docking techniques. ufla.br This initial complex is then subjected to MD simulations, typically for time scales ranging from nanoseconds to microseconds, within a simulated physiological environment (e.g., in explicit water solvent at a constant temperature and pressure). ufla.brnih.gov
During the simulation, the flexible 3-ethylpentyl substituent and the piperidine ring of the ligand will explore various rotational and ring puckering conformations. The goal is to identify the most stable and frequently adopted conformations, as these are likely to represent the bioactive pose—the specific three-dimensional arrangement the ligand adopts to exert its biological effect. copernicus.org Advanced sampling techniques, such as Replica Exchange with Solute Tempering (REST-MD) or metadynamics, can be employed to enhance the exploration of the conformational landscape and overcome energy barriers between different states. copernicus.org
Analysis of the simulation trajectory provides critical data on the conformational dynamics. Key parameters analyzed include the root-mean-square deviation (RMSD) to assess the stability of the ligand's position, the root-mean-square fluctuation (RMSF) to identify flexible regions of the ligand, and the analysis of dihedral angles to characterize specific conformations of the ethylpentyl side chain. nih.gov The resulting conformational ensembles can be clustered to identify the most populated and energetically favorable states.
The data below illustrates a hypothetical outcome of a conformational sampling study for this compound, showcasing how different conformations are characterized by their energy and population during a simulation.
Table 1: Hypothetical Conformational Analysis of this compound during a Binding Simulation This table is for illustrative purposes and is based on typical data from molecular dynamics simulations of similar piperidine derivatives.
| Conformer Cluster | Relative Binding Free Energy (kcal/mol) | Population (%) | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Piperidine Ring Conformation |
|---|---|---|---|---|
| 1 | -8.5 | 65 | 175° (anti-periplanar) | Chair |
| 2 | -7.2 | 25 | 65° (gauche) | Chair |
| 3 | -6.8 | 8 | -60° (gauche) | Twist-Boat |
Structure-Property Relationship Derivations from Computational Data
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. researchgate.netchemrxiv.org For this compound, computational data derived from quantum mechanical calculations (like Density Functional Theory, DFT) and molecular mechanics can be used to derive such relationships. researchgate.netat.ua
The process begins with the calculation of a wide range of molecular descriptors for this compound and its structural analogs. These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as constitutional, topological, geometric, and electronic.
Constitutional Descriptors: Molecular weight, number of rotatable bonds.
Topological Descriptors: Indices that describe the connectivity of atoms.
Geometric (3D) Descriptors: Molecular surface area, volume, and shape indices.
Electronic Descriptors: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links a set of descriptors to a specific property of interest. researchgate.netmdpi.com For instance, a QSPR model could predict properties like lipophilicity (LogP) or aqueous solubility, which are crucial for a molecule's pharmacokinetic profile. A QSAR model could predict its binding affinity to a specific receptor.
The derivation of these relationships provides valuable insights into how modifications to the this compound scaffold might influence its properties. For example, a model might reveal that increasing the solvent-accessible surface area of the alkyl chain negatively correlates with membrane permeability, or that the electrostatic potential around the piperidine nitrogen is a key determinant of receptor binding. researchgate.net This knowledge can guide the rational design of new derivatives with improved characteristics. at.ua
The table below presents a hypothetical set of calculated molecular descriptors for this compound that could be used as input for developing a QSPR model.
Table 2: Hypothetical Calculated Molecular Descriptors for this compound for QSPR Modeling This table is for illustrative purposes and contains typical descriptors calculated in computational chemistry studies.
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Constitutional | Molecular Weight | 183.34 g/mol |
| Constitutional | Number of Rotatable Bonds | 5 |
| Geometric | Solvent-Accessible Surface Area (SASA) | 250.5 Ų |
| Geometric | Molecular Volume | 195.1 ų |
| Electronic | Dipole Moment | 1.25 D |
| Electronic | LogP (calculated) | 3.8 |
| Electronic | Polar Surface Area (PSA) | 12.03 Ų |
| Quantum Chemical | HOMO Energy | -6.5 eV |
| Quantum Chemical | LUMO Energy | 1.8 eV |
Biotransformation and Metabolomic Research of Piperidine Containing Compounds Excluding Clinical Human Data
In Vitro Studies of Metabolic Pathways
In vitro research, utilizing systems such as liver microsomes, provides a controlled environment to investigate the metabolic pathways of piperidine-containing compounds. nih.gov These studies are typically divided into two main phases of metabolism.
Phase I reactions introduce or expose functional groups on a parent compound, generally making it more polar. sigmaaldrich.com For piperidine (B6355638) derivatives, these reactions are primarily oxidative and catalyzed by enzymes like the cytochrome P450 (CYP450) superfamily. sigmaaldrich.comnih.gov
Hydroxylation: This process involves the addition of a hydroxyl (-OH) group. In piperidine-containing compounds, hydroxylation can occur on the piperidine ring itself or on an attached alkyl side chain. nih.govcore.ac.uk Studies on the drug pibutidine (B22824), which features a piperidine ring, revealed hydroxylation at both the beta (β) and gamma (γ) carbon positions of the ring during incubation with rat liver microsomes. nih.govdoi.org The formation of these hydroxylated metabolites often proceeds through an iminium ion intermediate. nih.govdoi.org For 2-(3-Ethylpentyl)piperidine, hydroxylation is a potential metabolic route on both the piperidine ring and the ethylpentyl group.
N-Oxidation: The nitrogen atom within the piperidine ring is a common site for metabolic attack. In vitro studies with rat liver microsomal preparations have shown that piperidine can be metabolized to form N-hydroxy piperidine and 2,3,4,5-tetrahydro-pyridine-1-oxide. nih.gov Tertiary amine drugs containing a piperidine moiety are frequently metabolized into their corresponding N-oxides. google.comgoogle.com While sometimes viewed as a deactivation step, N-oxidation can also be an intermediate step leading to other metabolites. google.comgoogle.com
N-Dealkylation: This is a major metabolic pathway for compounds with an alkyl group attached to the piperidine nitrogen. nih.gov The reaction, often catalyzed by CYP3A4, involves the removal of the alkyl group. nih.govsemanticscholar.orgmdpi.com Mechanistically, the process begins with the CYP450-catalyzed hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde. semanticscholar.orgmdpi.com While this compound has its alkyl group on a carbon atom of the ring rather than the nitrogen, similar dealkylation or chain-cleavage reactions could potentially occur on the ethylpentyl side chain.
Table 1: Potential Phase I Biotransformations of Piperidine-Containing Compounds| Reaction Type | Description | Potential Site on this compound | Key Enzymes | Example Metabolites from Related Compounds |
|---|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group. nih.govcore.ac.uk | Piperidine ring (β- and γ-positions), Ethylpentyl side chain | Cytochrome P450 (CYP450) family nih.gov | β-hydroxypibutidine, γ-hydroxypibutidine nih.govdoi.org |
| N-Oxidation | Oxidation of the nitrogen atom in the piperidine ring. nih.gov | Piperidine nitrogen | CYP450, Flavin-containing monooxygenase (FMO) nih.govmdpi.com | N-hydroxypiperidine, 2,3,4,5-tetrahydropyridine-1-oxide nih.gov |
| Dealkylation | Removal of an alkyl group, typically from the nitrogen atom. semanticscholar.org | Ethylpentyl side chain (via oxidation and cleavage) | CYP3A4 nih.gov | N-desalkyl metabolites (from N-substituted piperidines) nih.gov |
Phase II metabolism involves the attachment (conjugation) of small, polar endogenous molecules to the parent compound or its Phase I metabolites. uomus.edu.iqreactome.orgdrughunter.com This process significantly increases the water solubility of the compound, facilitating its excretion. uomus.edu.iqslideshare.net
Glucuronidation: This is one of the most common Phase II reactions, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comslideshare.net It involves the transfer of glucuronic acid to functional groups such as hydroxyls, carboxyls, or amines. slideshare.net The hydroxylated metabolites of this compound, formed during Phase I, would be primary candidates for glucuronidation. uomus.edu.iq The resulting glucuronide conjugates are highly polar and readily eliminated from the body. uomus.edu.iq
Other potential Phase II reactions include sulfation, acetylation, and conjugation with glutathione, which serve to detoxify and enhance the elimination of xenobiotics. uomus.edu.iqdrughunter.com
Table 2: Potential Phase II Conjugation Reactions| Reaction Type | Description | Substrate | Key Enzymes |
|---|---|---|---|
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility. drughunter.com | Phase I metabolites containing hydroxyl groups. | UDP-glucuronosyltransferases (UGTs) drughunter.com |
| Sulfation | Conjugation with a sulfonate group. drughunter.com | Phase I metabolites containing hydroxyl groups. | Sulfotransferases (SULTs) drughunter.com |
| Glutathione Conjugation | Conjugation with glutathione, often to detoxify reactive electrophilic compounds. uomus.edu.iq | Reactive intermediates (e.g., from oxidative metabolism). | Glutathione S-transferases (GSTs) drughunter.com |
Microbial Degradation and Transformation Studies
Microorganisms possess diverse metabolic capabilities and can be used to study the degradation of complex organic molecules. researchgate.net Bacteria and fungi can transform piperidine-containing compounds through pathways that may differ from those in mammalian systems. researchgate.netresearchgate.net
Studies have shown that certain bacteria can utilize piperidine as a sole source of carbon and nitrogen. nih.gov For example, Mycobacterium aurum MO1 has been shown to degrade piperidine, a process that involves the cleavage of the C-N bond and results in the formation of glutarate as a metabolic intermediate. nih.gov This suggests that microbial systems are capable of cleaving the stable piperidine ring, a key step in its complete mineralization. nih.gov
Furthermore, some soil bacteria, such as Pseudomonas koreensis, can synthesize their own piperidine alkaloids. biorxiv.orgbiorxiv.org The existence of biosynthetic pathways for these compounds in bacteria implies the co-existence of catabolic (degradative) pathways to regulate their concentration and activity. biorxiv.org These microbial transformation studies are valuable for understanding the environmental fate of piperidine derivatives and for discovering novel biocatalysts that can produce new or modified compounds. researchgate.net
Isotope Labeling Strategies for Metabolite Elucidation
Identifying the full range of metabolites produced from a parent compound can be challenging. Isotope labeling is a powerful technique used in metabolomic research to trace the fate of a compound and confidently identify its metabolites. researchgate.netdntb.gov.ua This strategy involves synthesizing the compound of interest with one or more atoms replaced by a stable, heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netfrontiersin.org
When the labeled compound is analyzed by mass spectrometry (MS), its metabolites can be readily distinguished from endogenous molecules. researchgate.net The labeled metabolites appear as characteristic doublet peaks in the mass spectrum—one for the unlabeled metabolite and one for the labeled metabolite, separated by a specific mass difference. researchgate.net
This approach has been successfully applied to study the metabolism of piperidine-containing drugs. For instance, researchers used deuterium-labeled pibutidine ([piperidine-²H₁₀] pibutidine) to differentiate between isomeric hydroxylated metabolites. nih.govdoi.org The analysis showed that the formation of the β-hydroxylated metabolite was associated with the loss of three deuterium atoms, providing insight into the reaction mechanism, which involves an iminium/enamine intermediate. nih.govdoi.org A similar strategy could be employed for this compound, where labeling the piperidine ring or the ethylpentyl chain would facilitate the unambiguous identification of its metabolic products in complex biological matrices. researchgate.net
Environmental Fate and Degradation Studies of 2 3 Ethylpentyl Piperidine
Photolytic and Photodegradation Pathways in Environmental Matrices
Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway. For 2-(3-Ethylpentyl)piperidine, this process is most likely initiated by reaction with photochemically-produced hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters. nih.gov
The reaction of piperidine (B6355638) with •OH radicals proceeds via H-abstraction from both the N-H group and the C-H bonds on the ring. nih.govacs.org This leads to the formation of various intermediates. For this compound, similar pathways are expected. The primary sites of •OH attack would be the hydrogen on the nitrogen atom and the hydrogen atoms on the carbon atoms of both the piperidine ring and the ethylpentyl side chain, particularly at the tertiary carbon.
The atmospheric half-life of piperidine due to reaction with •OH radicals is estimated to be around 4 hours. nih.gov The presence of the alkyl group in this compound would likely shorten this half-life due to the increased number of abstractable hydrogen atoms. The degradation is expected to proceed through the formation of various oxidized products, including imines, nitrosamines, and nitramines, which are then subject to further degradation. acs.org
Table 1: Predicted Photodegradation Parameters for this compound in Comparison to Related Compounds
| Compound | Predicted Atmospheric Half-life (vs. •OH) | Primary Photodegradation Reaction | Key Intermediates |
|---|---|---|---|
| Piperidine | ~4 hours nih.gov | H-abstraction by •OH nih.gov | 2,3,4,5-Tetrahydropyridine, 1-Nitrosopiperidine acs.org |
| This compound | <4 hours | H-abstraction by •OH | Substituted tetrahydropyridines, ring-opened products (aldehydes, ketones) |
Microbial Biodegradation Mechanisms and Rates in Various Ecosystems
Microbial degradation is a primary route for the removal of many organic compounds from soil and water. Various microorganisms, including bacteria from the genera Mycobacterium and Pseudomonas, are known to degrade piperidine. researchgate.netnih.gov These organisms typically utilize the compound as a source of carbon and nitrogen.
For this compound, a similar susceptibility to microbial attack is anticipated. The degradation pathway in Mycobacterium species often begins with the enzymatic opening of the piperidine ring, leading to the formation of 5-aminovaleric acid, which is then deaminated and oxidized to glutaric acid. researchgate.net Glutaric acid can then enter the Krebs cycle. In contrast, some Pseudomonas species initiate degradation by first glutamylating the piperidine, followed by hydroxylation. nih.gov
Table 2: Predicted Microbial Biodegradation Characteristics of this compound
| Ecosystem | Key Microbial Genera | Predicted Degradation Pathway | Estimated Half-life Range |
|---|---|---|---|
| Aerobic Soil | Mycobacterium, Pseudomonas, Arthrobacter researchgate.netnih.govasm.org | Ring cleavage, side-chain oxidation | Days to weeks |
| Aquatic Sediments (Anaerobic) | Denitrifying bacteria nih.gov | Slower degradation via denitrification nih.gov | Weeks to months |
Hydrolytic Stability and Transformation Products
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. This process is generally not a significant degradation pathway for simple amines and alkanes under typical environmental pH conditions (pH 4-9).
The piperidine ring itself is hydrolytically stable. nih.gov Similarly, the N-alkyl bond in N-alkyl piperidines is resistant to hydrolysis. ethz.ch Therefore, this compound is expected to be hydrolytically stable in the environment. No significant abiotic degradation via hydrolysis is anticipated in surface waters, groundwater, or moist soils. Any transformation products observed in aqueous systems would more likely be the result of photolytic or biological processes.
Table 3: Predicted Hydrolytic Stability of this compound
| Environmental Compartment | pH Range | Temperature Range | Predicted Hydrolytic Half-life |
|---|---|---|---|
| Surface Water | 4 - 9 | 5 - 25 °C | > 1 year |
| Groundwater | 5 - 8 | 5 - 15 °C | > 1 year |
Adsorption and Leaching Behavior in Soil and Water Systems
The mobility of this compound in the environment, particularly its potential to leach into groundwater, is largely determined by its adsorption (sorption) to soil and sediment particles. As an aliphatic amine, its sorption behavior is strongly influenced by its pKa and the properties of the soil, such as organic carbon content and cation exchange capacity (CEC). canada.caresearchgate.net
Piperidine has a pKa of approximately 11.28, meaning it will be predominantly protonated (positively charged) in most environmental soils and waters. scbt.com The resulting cation, 2-(3-ethylpentyl)piperidinium, will readily adsorb to negatively charged sites on clay minerals and organic matter through cation exchange. researchgate.netuonbi.ac.ke This strong sorption will limit its mobility and leaching potential. However, the long alkyl side chain also imparts some hydrophobic character, which could lead to partitioning into soil organic matter.
Table 4: Predicted Soil Adsorption and Leaching Potential of this compound
| Soil Property | Influence on Adsorption | Influence on Leaching | Primary Mechanism |
|---|---|---|---|
| High Organic Carbon | Increased adsorption | Decreased leaching | Hydrophobic partitioning, Cation exchange canada.caresearchgate.net |
| High Clay Content (High CEC) | Increased adsorption | Decreased leaching | Cation exchange researchgate.net |
| Low pH (< pKa) | Increased adsorption (due to protonation) | Decreased leaching | Cation exchange researchgate.net |
| Sandy Texture (Low CEC) | Decreased adsorption | Increased leaching | - |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Ethylpentyl)piperidine, and how can reaction conditions be tailored to improve yield?
- Methodology : Focus on alkylation strategies, such as the use of bicyclic lactams as intermediates (as demonstrated in piperidine alkylation reactions) . Key parameters include temperature control (e.g., 0°C for TFA-mediated cleavage), solvent selection (e.g., dichloromethane for stability), and chromatographic purification (e.g., silica gel column chromatography). Monitor reaction progress via H-NMR to confirm intermediate formation .
- Data Validation : Validate purity using elemental analysis and melting point determination. Compare spectral data (e.g., C-NMR chemical shifts) with literature values for structural confirmation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodology : Prioritize H-NMR and C-NMR for backbone analysis, focusing on methyl/methylene group splitting patterns (δ ~1.0–2.5 ppm for alkyl chains). Use FT-IR to identify piperidine ring vibrations (e.g., C-N stretches at ~1250 cm) and hydroxyl/amine functional groups .
- Data Contradictions : If NMR signals overlap (e.g., ethylpentyl chain vs. piperidine protons), employ 2D-COSY or HSQC experiments to resolve ambiguities. Cross-reference with computational models (DFT-based vibrational analysis) for validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Implement spill containment using diatomite or universal binders to prevent environmental contamination. Use PPE (gloves, goggles) to avoid dermal/ocular exposure, and ensure fume hoods are used during synthesis to mitigate inhalation risks .
- Limitations : Note that toxicity data may be incomplete; assume worst-case scenarios (e.g., acute irritant properties) until empirical studies confirm safety thresholds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental spectral data for this compound?
- Methodology : Perform potential energy surface scans and normal coordinate analysis (NCA) to predict vibrational modes. Compare computed IR/Raman spectra (B3LYP/6-31G* basis set) with experimental data to identify misassignments .
- Case Study : For example, discrepancies in C-N stretching frequencies can arise from intramolecular hydrogen bonding, which NBO analysis can clarify by quantifying charge transfer interactions .
Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis of this compound derivatives?
- Methodology : Optimize chiral auxiliaries (e.g., phenylglycinol-derived lactams) to enhance stereocontrol. Use dynamic kinetic resolution (DKR) with palladium catalysts to improve ee during alkylation steps .
- Data Analysis : Monitor ee via chiral HPLC or polarimetry. Statistically correlate reaction parameters (e.g., solvent polarity, catalyst loading) with ee using multivariate regression models .
Q. How do structural modifications (e.g., ethylpentyl chain length) affect the compound’s receptor binding affinity in pharmacological studies?
- Methodology : Design analogs with variable alkyl chains and assess affinity via radioligand binding assays (e.g., for serotonin receptors). Use molecular docking (AutoDock Vina) to predict binding interactions and validate with in vitro dose-response curves .
- Contradictions : If chain elongation reduces affinity (e.g., steric hindrance in 5-HTR), employ QSAR models to identify optimal substituent configurations .
Q. What ecological risk assessment frameworks apply to this compound, given limited biodegradability data?
- Methodology : Use read-across approaches with structurally similar piperidines to estimate persistence/bioaccumulation. Conduct acute toxicity assays (e.g., Daphnia magna LC) as a precautionary measure. Prioritize closed-system disposal to mitigate groundwater contamination .
- Gaps : Advocate for extended OECD 301F biodegradation testing to address data limitations .
Tables for Critical Data Comparison
| Parameter | Synthetic Method A | Computational Model B |
|---|---|---|
| Reaction Yield (%) | 68 | N/A |
| H-NMR δ (ppm) | 1.25 (m, 6H) | 1.28 (simulated) |
| FT-IR C-N Stretch (cm) | 1245 | 1238 (DFT-predicted) |
Key Recommendations for Researchers
- Data Reproducibility : Document chromatographic conditions (e.g., mobile phase ratios) and NMR acquisition parameters to enable cross-lab validation .
- Ethical Compliance : Adhere to REACH regulations for waste disposal and prioritize in silico toxicity prediction tools (e.g., TEST software) to reduce animal testing .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational biology to accelerate structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
